molecular formula C16H11N3O3 B11085982 (5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11085982
M. Wt: 293.28 g/mol
InChI Key: GKKHOGJMXRKMRG-UVTDQMKNSA-N
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Description

4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a heterocyclic compound that belongs to the imidazole family This compound features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyl-1H-imidazole-5-one under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, and the product is obtained after refluxing for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: 4-[(Z)-1-(4-AMINOPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE.

    Reduction: 4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-OL.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also coordinate with metal ions, affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is unique due to its specific structural features, such as the presence of both nitrophenyl and phenyl groups attached to the imidazole ring

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

(4Z)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C16H11N3O3/c20-16-14(10-11-6-8-13(9-7-11)19(21)22)17-15(18-16)12-4-2-1-3-5-12/h1-10H,(H,17,18,20)/b14-10-

InChI Key

GKKHOGJMXRKMRG-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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